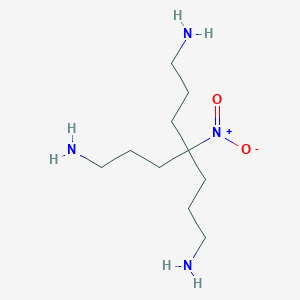

4-(3-Aminopropyl)-4-nitroheptane-1,7-diamine

Descripción general

Descripción

4-(3-Aminopropyl)-4-nitroheptane-1,7-diamine is an organic compound that is a derivative of heptane and has a high affinity for binding to proteins. It is a small molecule that is used in many scientific applications, including as a reagent in organic synthesis, a drug-targeting agent, and a drug delivery system. This compound has also been studied for its biochemical and physiological effects and its potential as a therapeutic agent.

Aplicaciones Científicas De Investigación

Biomedical Applications

APNH2’s amine functionality and nitro group play crucial roles in biomedical research:

- Bioimaging : Functionalized APNH2 nanoparticles can be used as fluorescent probes for imaging biological tissues and cells .

Organic Synthesis

APNH2 has found applications in organic chemistry:

- Cyclopentanone Synthesis : APNH2-containing catalysts facilitate the synthesis of cyclopentanone derivatives from cyclopentene via oxidation reactions .

Fluorescent Sensors

APNH2-modified quantum dots (CdTeS QDs) exhibit enhanced fluorescence intensity:

Mecanismo De Acción

Target of Action

Similar compounds such as (3-aminopropyl)triethoxysilane (aptes) are frequently used in the process of silanization, the functionalization of surfaces with alkoxysilane molecules . They can also be used for covalent attaching of organic films to metal oxides such as silica and titania .

Mode of Action

Based on its structural similarity to aptes, it may interact with its targets through covalent bonding, leading to the functionalization of surfaces with alkoxysilane molecules .

Biochemical Pathways

Related compounds such as aptes are involved in the process of silanization, which can affect various biochemical pathways .

Pharmacokinetics

Similar compounds like ciraparantag have been studied, and it was found that ciraparantag reaches maximum concentration within minutes after iv administration with a half-life of 12 to 19 minutes . It is primarily hydrolyzed by serum peptidases into two metabolites, neither of which has substantial activity . Ciraparantag and its metabolites are recovered almost entirely in the urine .

Result of Action

Aptes-functionalized surfaces have been shown to be non-toxic to embryonic rat cardiomyocytes in vitro .

Action Environment

The action, efficacy, and stability of 4-(3-Aminopropyl)-4-nitroheptane-1,7-diamine can be influenced by various environmental factors. For instance, APTES is a toxic compound with an MSDS health hazard score of 3. APTES fumes are destructive to the mucous membranes and the upper respiratory tract, and should be used in a fume hood with gloves .

Propiedades

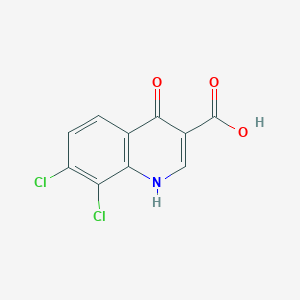

IUPAC Name |

4-(3-aminopropyl)-4-nitroheptane-1,7-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24N4O2/c11-7-1-4-10(14(15)16,5-2-8-12)6-3-9-13/h1-9,11-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCIGUPDFRXUJSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(CCCN)(CCCN)[N+](=O)[O-])CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60596131 | |

| Record name | 4-(3-Aminopropyl)-4-nitroheptane-1,7-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Aminopropyl)-4-nitroheptane-1,7-diamine | |

CAS RN |

155021-55-9 | |

| Record name | 4-(3-Aminopropyl)-4-nitroheptane-1,7-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

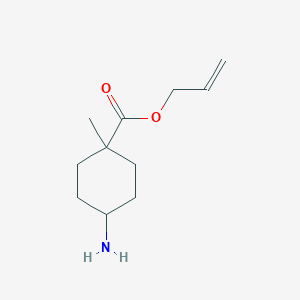

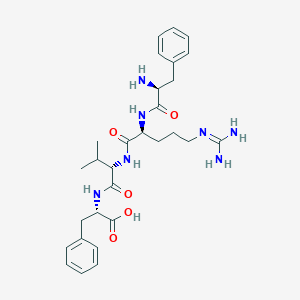

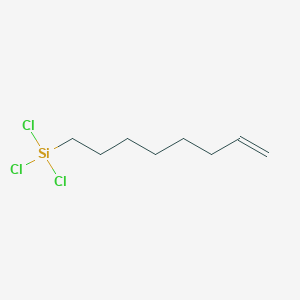

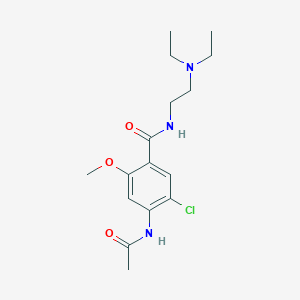

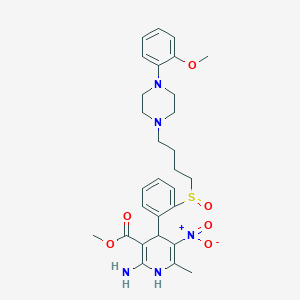

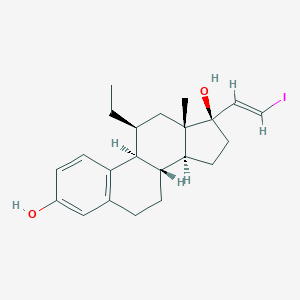

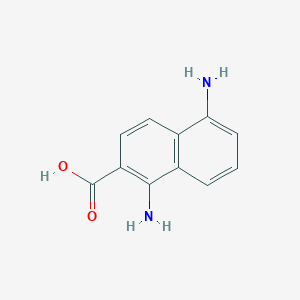

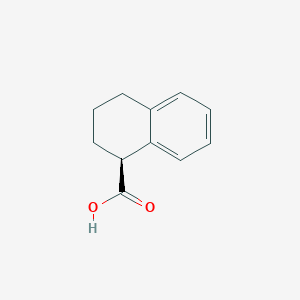

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4S)-4-Amino-5-[[(2S)-1-[[(2S)-3-carboxy-1-[(2S)-2-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B132805.png)

![4-[(1r)-1-Carboxyethyl]benzoic acid](/img/structure/B132819.png)

![1,1-dimethyl-3-[(E)-prop-1-enyl]urea](/img/structure/B132828.png)